

# An In-depth Technical Guide to (E)-5-methylhex-3-en-1-yne

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## Compound of Interest

Compound Name:	(E)-5-Methyl-3-hexen-1-yne
CAS No.:	38253-07-5
Cat. No.:	B2787397

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This guide provides a comprehensive technical overview of (E)-5-methylhex-3-en-1-yne, a conjugated enyne with significant potential in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, plausible synthetic routes, expected reactivity, and prospective applications, all grounded in established chemical principles.

## Molecular Structure and Chemical Formula

(E)-5-methylhex-3-en-1-yne is an organic compound featuring both a double bond (alkene) and a triple bond (alkyne) in its carbon chain. The designation "(E)" specifies the stereochemistry of the double bond as having the substituents on opposite sides, following the Cahn-Ingold-Prelog priority rules.

The molecular formula for (E)-5-methylhex-3-en-1-yne is  $C_7H_{10}$ <sup>[1]</sup>. Its structure is characterized by a six-carbon chain with a terminal alkyne at position 1, a trans-configured double bond at position 3, and a methyl group at position 5.

Key Identifiers:

Identifier	Value
IUPAC Name	(E)-5-methylhex-3-en-1-yne[1]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> [1]
Molecular Weight	94.15 g/mol [1]
SMILES	CC(C)/C=C/C#C[1]
InChI	InChI=1S/C7H10/c1-4-5-6-7(2)3/h1,5-7H,2-3H3/b6-5+[1]
InChIKey	YPAAIRQADKROCE-AATRIKPKSA-N[1]
CAS Number	38253-07-5[1]

Below is a diagram illustrating the chemical structure of (E)-5-methylhex-3-en-1-yne.

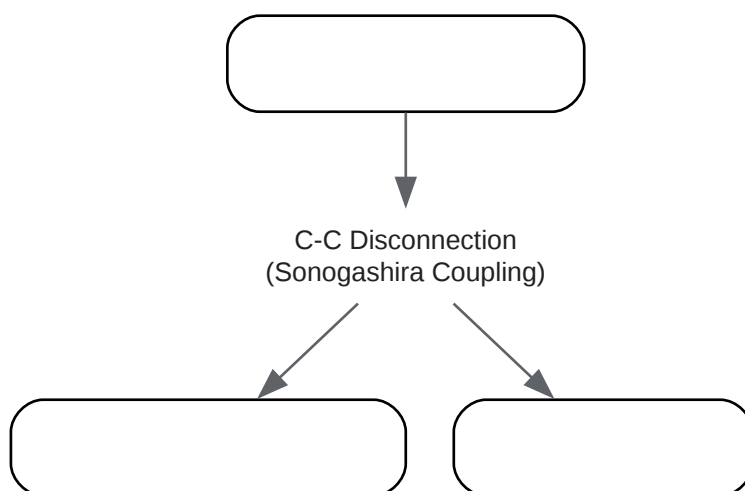
Caption: 2D Chemical Structure of (E)-5-methylhex-3-en-1-yne.

## Proposed Synthesis

While a specific, documented laboratory synthesis for (E)-5-methylhex-3-en-1-yne is not readily available in the surveyed literature, a plausible and efficient synthetic route can be designed based on well-established organometallic cross-coupling reactions. The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, making it an ideal candidate for this synthesis[2][3][4].

A potential synthetic pathway would involve the coupling of a suitable vinyl halide, such as (E)-1-bromo-3-methyl-1-butene, with a protected or terminal alkyne.

Proposed Retro-Synthetic Analysis:



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Caption: Retrosynthetic analysis for (E)-5-methylhex-3-en-1-yne.

#### Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure and would require optimization for this specific substrate.

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh<sub>3</sub>)<sub>4</sub> (0.02 eq.), CuI (0.04 eq.), and a suitable solvent such as THF or DMF.
- **Addition of Reagents:** Add (E)-1-bromo-3-methyl-1-butene (1.0 eq.) and a base, typically an amine like triethylamine or diisopropylamine (2.0 eq.).
- **Alkyne Addition:** Introduce the terminal alkyne, for instance, by bubbling acetylene gas through the solution or by adding a protected alkyne like ethynyltrimethylsilane (1.2 eq.).
- **Reaction Conditions:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
- **Work-up and Purification:** Upon completion, quench the reaction with saturated aqueous NH<sub>4</sub>Cl solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous

$\text{Na}_2\text{SO}_4$ , and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

## Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for (E)-5-methylhex-3-en-1-yne is not readily available, the following are predicted characteristic signals based on its structure:

$^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance):

- Alkyne-H: A singlet or a narrow triplet (due to long-range coupling) around  $\delta$  2.0-3.0 ppm.
- Vinyl-H: Two doublets of doublets in the region of  $\delta$  5.5-6.5 ppm, with a large coupling constant ( $J \approx 15$  Hz) characteristic of a trans-alkene.
- Allylic-H: A multiplet for the proton at C5.
- Methyl-H: A doublet for the two methyl groups at C5.

$^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance):

- Alkyne Carbons: Two signals in the range of  $\delta$  70-90 ppm.
- Alkene Carbons: Two signals in the range of  $\delta$  110-140 ppm.
- Aliphatic Carbons: Signals for the methyl and methine carbons at the isopropyl group.

IR (Infrared) Spectroscopy:

- $\text{C}\equiv\text{C-H}$  stretch: A sharp, weak to medium band around  $3300\text{ cm}^{-1}$ .
- $\text{C}\equiv\text{C}$  stretch: A weak band around  $2100\text{-}2260\text{ cm}^{-1}$ .
- $\text{C}=\text{C}$  stretch: A medium band around  $1660\text{-}1680\text{ cm}^{-1}$ .
- $=\text{C-H}$  bend (trans): A strong band around  $960\text{-}980\text{ cm}^{-1}$ .

Mass Spectrometry (MS):

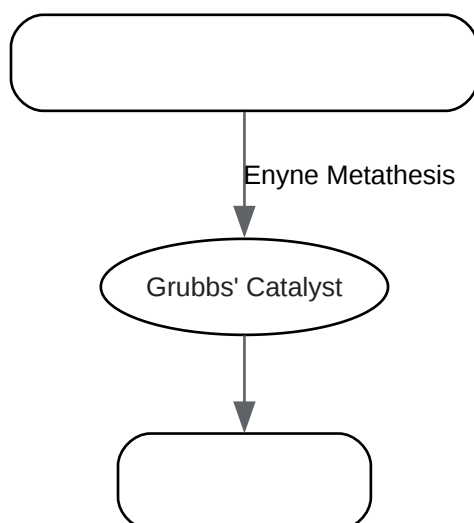
- Molecular Ion ( $M^+$ ): A peak at  $m/z = 94.15$ .
- Fragmentation: Expect fragmentation patterns corresponding to the loss of methyl and other alkyl fragments.

## Reactivity and Potential Applications

The unique arrangement of the double and triple bonds in (E)-5-methylhex-3-en-1-yne makes it a versatile building block in organic synthesis.

Key Reactions:

- Enyne Metathesis: This powerful reaction, catalyzed by ruthenium or molybdenum carbene complexes, can transform enynes into 1,3-dienes through bond reorganization[5]. Intramolecular enyne metathesis can be used to form cyclic structures, while intermolecular reactions can create complex acyclic dienes.



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Caption: General scheme of an enyne metathesis reaction.

- Terminal Alkyne Reactivity: The terminal alkyne is acidic and can be deprotonated to form an acetylide, which is a potent nucleophile for C-C bond formation. It can also participate in:

- Sonogashira Coupling: As mentioned in its synthesis, it can be coupled with various aryl and vinyl halides<sup>[2][3][4]</sup>.
- Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are important in medicinal chemistry and materials science.

Potential Applications in Drug Discovery and Materials Science:

The enyne motif is present in a number of natural products with interesting biological activities. Furthermore, the ability of terminal alkynes to participate in bioorthogonal reactions makes them valuable tools in chemical biology. The rigid, linear nature of the alkyne and the defined stereochemistry of the alkene in (E)-5-methylhex-3-en-1-yne could be exploited in the design of novel molecular scaffolds for drug candidates or as components in advanced organic materials.

## Safety and Handling

Specific safety and handling data for (E)-5-methylhex-3-en-1-yne are not available. However, based on its structure as a volatile, unsaturated hydrocarbon, the following general precautions should be taken:

- **Handling:** Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for chemical waste.

It is highly recommended to consult a comprehensive safety data sheet (SDS) for a structurally similar compound before handling.

## References

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